Azureiieosinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

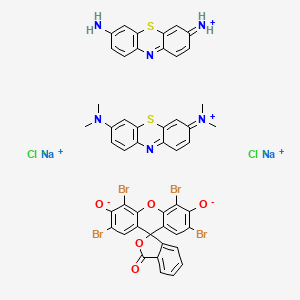

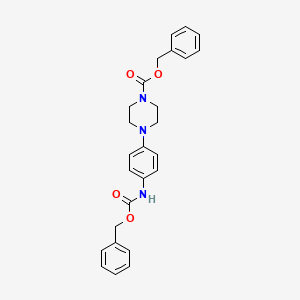

Azure II eosinate is a complex organic compound primarily used in microscopy and histology. It is a chief ingredient of Giemsa stain, which is widely utilized for staining blood smears and identifying blood parasites . The compound is known for its dark green powder form and its solubility in methanol .

Preparation Methods

Azure II eosinate is synthesized by mixing equal ratios of Azure B, methylene blue, and eosin Y powder dyes . The mixture undergoes a series of chemical reactions to form the final compound. Industrial production methods involve the precise control of reaction conditions such as temperature, pH, and solvent concentration to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Azure II eosinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced using common reducing agents.

Substitution: Azure II eosinate can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include methanol, acetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Azure II eosinate has a wide range of scientific research applications:

Chemistry: It is used as a photosensitizer to activate chemical species and produce reactive oxygen species.

Biology: The compound is effective against gram-negative bacteria, except Pseudomonas aeruginosa.

Medicine: It is used in diagnostic assays and manufacturing processes in hematology and histology.

Industry: Azure II eosinate is utilized in various staining procedures in microscopy and histology.

Mechanism of Action

Azure II eosinate acts as a photosensitizer, which means it can absorb light and transfer the energy to other chemical species, producing reactive oxygen species . These reactive oxygen species can cause cellular damage, making the compound effective against certain bacteria. The molecular targets and pathways involved include the activation of chemical species and the production of reactive oxygen species .

Comparison with Similar Compounds

Azure II eosinate is unique due to its specific combination of Azure B, methylene blue, and eosin Y. Similar compounds include:

Azure B eosinate: Another component of Giemsa stain with similar staining properties.

Azure A eosinate: Used in similar applications but with different chemical properties.

Auramine O: A different staining compound used in microscopy.

Azure II eosinate stands out due to its specific formulation and effectiveness in various staining procedures.

Properties

Molecular Formula |

C48H34Br4Cl2N6Na2O5S2 |

|---|---|

Molecular Weight |

1275.5 g/mol |

IUPAC Name |

disodium;(7-aminophenothiazin-3-ylidene)azanium;[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate;dichloride |

InChI |

InChI=1S/C20H8Br4O5.C16H18N3S.C12H9N3S.2ClH.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;;;;/h1-6,25-26H;5-10H,1-4H3;1-6,13H,14H2;2*1H;;/q;+1;;;;2*+1/p-3 |

InChI Key |

XWVROPWJYKHCGL-UHFFFAOYSA-K |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.[Na+].[Na+].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)

![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)

![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)

![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)

![6-(3,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363464.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)

![methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate](/img/structure/B13363492.png)

![12-thia-3,10-diazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B13363499.png)

![8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13363504.png)